molecular formula C12H15NO2 B1297519 3,4-Diethoxyphenylacetonitrile CAS No. 27472-21-5

3,4-Diethoxyphenylacetonitrile

Cat. No.: B1297519
CAS No.: 27472-21-5
M. Wt: 205.25 g/mol
InChI Key: OBDKFHFLERWBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethoxyphenylacetonitrile is an organic compound with the molecular formula C12H15NO2. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with two ethoxy groups at the 3 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

(3,4-Diethoxyphenyl)acetonitrile plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been used in the synthesis of various compounds, indicating its reactivity and potential as an intermediate in biochemical pathways. For instance, it has been utilized in the preparation of modified diterpenes, which rely on sulfenium ion-promoted polyene cyclization . The interactions of (3,4-Diethoxyphenyl)acetonitrile with enzymes and proteins can influence the formation of these compounds, highlighting its importance in biochemical synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3,4-Diethoxyphenyl)acetonitrile can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that (3,4-Diethoxyphenyl)acetonitrile is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions

Dosage Effects in Animal Models

The effects of (3,4-Diethoxyphenyl)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold beyond which the compound’s toxicity becomes apparent, affecting animal behavior and physiology . Understanding the dosage effects is crucial for determining safe and effective use of (3,4-Diethoxyphenyl)acetonitrile in research and potential therapeutic applications.

Metabolic Pathways

(3,4-Diethoxyphenyl)acetonitrile is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. It may be metabolized to cyanide, which acts by inhibiting cytochrome oxidase and impairing cellular respiration . This interaction with metabolic enzymes highlights the compound’s role in influencing metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, (3,4-Diethoxyphenyl)acetonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of (3,4-Diethoxyphenyl)acetonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell . Studying the subcellular localization provides insights into the precise mechanisms by which (3,4-Diethoxyphenyl)acetonitrile exerts its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethoxyphenylacetonitrile typically involves the reaction of 3,4-diethoxybenzaldehyde with a suitable cyanide source. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxyphenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium ethoxide or other strong nucleophiles.

Major Products Formed

    Oxidation: 3,4-Diethoxybenzoic acid.

    Reduction: 3,4-Diethoxyphenylamine.

    Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

3,4-Diethoxyphenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)acetonitrile: Similar structure but with methoxy groups instead of ethoxy groups.

    (3,4-Dihydroxyphenyl)acetonitrile: Contains hydroxy groups instead of ethoxy groups.

    (3,4-Dimethylphenyl)acetonitrile: Contains methyl groups instead of ethoxy groups.

Uniqueness

3,4-Diethoxyphenylacetonitrile is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions compared to its analogs. The ethoxy groups can participate in various chemical reactions, making this compound versatile for synthetic applications.

Properties

IUPAC Name

2-(3,4-diethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDKFHFLERWBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181900
Record name (3,4-Diethoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27472-21-5
Record name 3,4-Diethoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27472-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Diethoxyphenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027472215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-Diethoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-diethoxyphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15.44 g (140 mmol) of bromoethane and 8.95 g (59 mmol) of 2-(3,4-Dihydroxyphenyl)-acetonitrile are dissolved in 120 mL of N,N-dimethylformamide. 19.39 g (140 mmol) of potassium carbonate and 0.97 g (6 mmol) of potassium iodide are added to the mixture and the resulting suspension is heated to 80° C. After 6 h the reaction mixture is cooled down to at least 30° C. Pour the suspension on 200 mL of icy water, stir for ca. 20 min and filter off. Digest the solid in 120 mL of water, neutralize with hydrochloric acid 25% stir for 30 min. The precipitate is filtered off, washed with water and dried under vacuum at r40° C. 4.72 g of 2-(3,4-diethoxyphenyl)-acetonitrile are obtained as a white powder (39.3% yield). This material proves chromatographically homogenous and displays spectral characteristics consistent with its assigned structure.
Quantity
15.44 g
Type
reactant
Reaction Step One
Quantity
8.95 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
19.39 g
Type
reactant
Reaction Step Two
Quantity
0.97 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Diethoxyphenylacetonitrile
Reactant of Route 2
Reactant of Route 2
3,4-Diethoxyphenylacetonitrile
Reactant of Route 3
Reactant of Route 3
3,4-Diethoxyphenylacetonitrile
Reactant of Route 4
Reactant of Route 4
3,4-Diethoxyphenylacetonitrile
Reactant of Route 5
Reactant of Route 5
3,4-Diethoxyphenylacetonitrile
Reactant of Route 6
Reactant of Route 6
3,4-Diethoxyphenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.